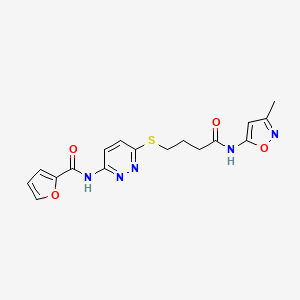

![molecular formula C19H19F3N4O2 B2708856 4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097857-16-2](/img/structure/B2708856.png)

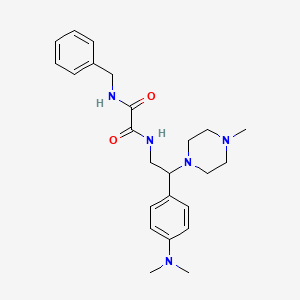

4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it often increases the bioavailability of drug compounds .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains several functional groups. These include the pyrimidine ring, the piperazine ring, and a trifluoromethyl group. Each of these groups will have different impacts on the compound’s overall properties, such as its polarity, reactivity, and interactions with biological systems .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the pyrimidine ring might undergo substitution reactions, while the piperazine ring might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The compound has been part of studies exploring the synthesis of heterocyclic compounds, highlighting its versatility in chemical reactions. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-c]pyrimidine derivatives was achieved through reactions involving similar core structures, demonstrating the compound's utility in creating bioactive heterocycles with potential pharmaceutical applications (El-Agrody et al., 2001). Similarly, research on Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences provided an efficient synthetic approach to pharmaceutically useful pyridopyrazines, showcasing the compound's relevance in generating complex heterocycles (Rao & Ramanathan, 2017).

Application in Bioactive Molecule Development

The compound's framework serves as a foundation for synthesizing bioactive molecules with potential insecticidal, anticancer, and anti-inflammatory properties. For example, the synthesis of sulfonamide thiazole derivatives incorporating the compound's moiety demonstrated potent insecticidal effects against the cotton leafworm, highlighting its potential in agricultural applications (Soliman et al., 2020). Additionally, benzamide-based derivatives containing the compound's core structure showed remarkable antiavian influenza virus activity, indicating its significance in antiviral research (Hebishy et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2/c20-19(21,22)16-11-17(24-12-23-16)25-7-9-26(10-8-25)18(27)15-6-5-13-3-1-2-4-14(13)28-15/h1-4,11-12,15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBANNAXVHYBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

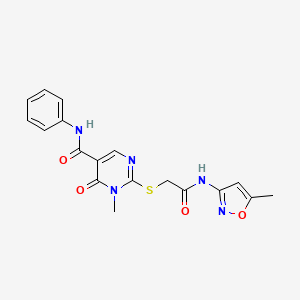

![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)

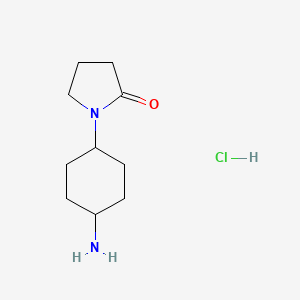

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)

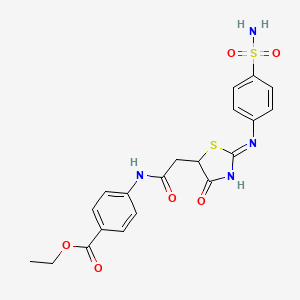

![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)